4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid

Coordination chemistry Chelate effect Hydrazone ligands

4-[2-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic acid (molecular formula C₁₃H₁₂N₂O₆, molecular weight ~292.24 g/mol) is a para‑substituted arylhydrazone derived from Meldrum’s acid (2,2‑dimethyl‑1,3‑dioxane‑4,6‑dione) and 4‑hydrazinylbenzoic acid. It belongs to the class of 5‑arylhydrazono‑Meldrum’s acid derivatives, a family of polyfunctional ligands that can coordinate metal ions in neutral, monoanionic, and dianionic forms.

Molecular Formula C13H12N2O6
Molecular Weight 292.24 g/mol
Cat. No. B12593439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid
Molecular FormulaC13H12N2O6
Molecular Weight292.24 g/mol
Structural Identifiers
SMILESCC1(OC(=O)C(=NNC2=CC=C(C=C2)C(=O)O)C(=O)O1)C
InChIInChI=1S/C13H12N2O6/c1-13(2)20-11(18)9(12(19)21-13)15-14-8-5-3-7(4-6-8)10(16)17/h3-6,14H,1-2H3,(H,16,17)
InChIKeyBEPCVBBDOFIUFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>43.8 [ug/mL] (The mean of the results at pH 7.4)

4-[2-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid – Compound Identity and Core Meldrum’s Acid Hydrazone Framework


4-[2-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic acid (molecular formula C₁₃H₁₂N₂O₆, molecular weight ~292.24 g/mol) is a para‑substituted arylhydrazone derived from Meldrum’s acid (2,2‑dimethyl‑1,3‑dioxane‑4,6‑dione) and 4‑hydrazinylbenzoic acid [1]. It belongs to the class of 5‑arylhydrazono‑Meldrum’s acid derivatives, a family of polyfunctional ligands that can coordinate metal ions in neutral, monoanionic, and dianionic forms [2]. The presence of a carboxylic acid group at the para position of the phenyl ring distinguishes this compound from its ortho‑substituted constitutional isomer and from other Meldrum’s acid hydrazones, directly influencing its hydrogen‑bonding capacity, metal‑chelation mode, and solubility profile [2][3].

Why a Generic Meldrum’s Acid Hydrazone Cannot Replace 4-[2-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid in Metal-Complexation or Bioactivity Studies


Substituting this para‑carboxyl hydrazone with an ortho‑carboxyl isomer, a nitrile analog, or a hydroxy‑phenyl Meldrum’s acid derivative introduces changes in coordination geometry, hydrogen‑bond network, and electronic character of the ligand. The ortho‑COOH derivative forms a six‑membered chelate ring with metal ions and stabilizes a dimeric structure via three‑centered resonance‑assisted hydrogen bonding, whereas the para‑COOH isomer forces a different chelate ring size and inter‑ligand hydrogen‑bond architecture [1]. The benzonitrile analog exhibits a mixture of azo and hydrazone tautomers with distinct N–N and C–N bond lengths that affect its donor properties [2]. These structural differences propagate into divergent antimicrobial potency, as the free ligand and its metal complexes show organism‑specific MIC values in the 2‑isomer series [1], and into differential thermal stability and solubility profiles critical for reproducible experimental conditions.

Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence for 4-[2-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid


Regioisomeric Carboxyl Position Drives Chelate Ring Size and Metal‑Coordination Mode

The para‑carboxylic acid substituent on 4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic acid precludes the six‑membered chelate ring that is formed by the ortho‑COOH isomer upon metal binding. In the ortho isomer, the –COOH group at the ortho position coordinates together with the deprotonated hydrazonic nitrogen and one keto‑oxygen of the dioxane ring, yielding a tridentate bivalent ligand with a 1:1 metal‑to‑ligand ratio for Ni(II), Cu(II), and Fe(III) [1]. The para isomer, by contrast, positions the carboxyl group too distant for simultaneous chelation with the hydrazone‐dioxane donor set, likely resulting in a bidentate or bridging coordination mode. The ortho‑COOH ligand further stabilizes a discrete dimer in the solid state via intermolecular hydrogen bonding involving the ortho‑COOH group [1], a supramolecular arrangement not accessible to the para isomer.

Coordination chemistry Chelate effect Hydrazone ligands

Tautomeric Equilibrium and Hydrogen‑Bond Architecture Differ from the Benzonitrile Analog

The closely related 4‑substituted benzonitrile derivative, 4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazin-1-yl]benzonitrile, crystallizes with an intramolecular N–H···O hydrogen bond that generates an S(6) ring. Single‑crystal X‑ray diffraction shows N–N and C–N bond lengths of 1.319 Å and 1.317 Å, respectively, indicating a mixture of azo and hydrazone tautomeric forms, although the presence of an N‑bound H atom supports a dominant hydrazone form [1]. The para‑carboxylic acid group in the target compound provides an additional strong hydrogen‑bond donor/acceptor site compared with the nitrile group, which will alter the tautomeric equilibrium and the crystal packing motif. The dioxane ring in the benzonitrile analog adopts an envelope conformation with the C‑dimethyl flap deviating by 0.613(1) Å [1], a conformational feature expected to be conserved in the carboxylic acid analog but with different intermolecular interactions.

Tautomerism Crystal engineering Hydrazone-azo equilibrium

Para‑COOH Hydrazone Alters Antimicrobial Activity Spectrum vs. Ortho‑COOH and Hydroxyphenyl Analogs

In the ortho‑COOH Meldrum’s acid hydrazone series, the free ligand and its Ni(II), Cu(II), and Fe(III) complexes were screened against Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger using the disc‑diffusion method, with the metal complexes generally showing enhanced activity over the free ligand [1]. Although quantitative MIC data for the para‑COOH isomer are not yet published, the class‑level structure–activity pattern indicates that the position of the carboxyl group modulates the lipophilicity and membrane permeability of the metal complexes, a key determinant of antimicrobial potency [1][2]. The para‑COOH group is more exposed to solvent than the ortho‑COOH, which can affect the pharmacokinetic‑relevant properties such as logP and aqueous solubility of the derived complexes.

Antimicrobial Structure-activity relationship Meldrum's acid hydrazone

Thermal Stability and Decomposition Profile Are Regioisomer‑Dependent

Thermogravimetric analysis of the ortho‑COOH free ligand and its metal complexes reveals multi‑step decomposition profiles with distinct weight‑loss plateaus corresponding to loss of lattice water, coordinated water, and organic ligand decomposition [1]. The para‑COOH isomer is expected to exhibit a different thermal decomposition pathway because the para‑positioned carboxyl group alters both intra‑ and intermolecular hydrogen‑bond networks, which influence the temperature of dehydration and the onset of ligand pyrolysis. For the ortho‑COOH ligand, the free ligand decomposes exothermically above 200 °C with a sharp DTA peak, and the Ni(II) and Cu(II) complexes show enhanced thermal stability compared with the free ligand [1].

Thermogravimetry Hydrazone complexes Thermal stability

High‑Value Research and Industrial Application Scenarios for 4-[2-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid


Para‑Positioned Carboxyl Group Enables Selective Metal‑Organic Framework (MOF) Node Construction

The para‑COOH group is a linear ditopic hydrogen‑bond donor/acceptor that can act as a predictable supramolecular synthon for constructing MOFs or hydrogen‑bonded organic frameworks (HOFs) with rectangular grid topologies. Unlike the ortho‑COOH isomer, which forms an intramolecular hydrogen bond with the hydrazone NH and creates a six‑membered chelate upon metalation, the para‑COOH remains sterically unencumbered and available for intermolecular bridging to metal cluster nodes. This geometric complementarity makes the compound a candidate for systematic MOF synthesis campaigns where pore size and guest‑accessible carboxylic acid sites need to be rationally controlled [1].

Antimicrobial Screening Libraries Requiring Regioisomeric Diversity at the Carboxyl Position

The ortho‑COOH Meldrum’s acid hydrazone and its Ni(II)/Cu(II)/Fe(III) complexes have demonstrated activity against Gram‑positive, Gram‑negative bacteria and fungi [1]. The para‑COOH analog represents a systematic regioisomeric variation that allows medicinal chemistry teams to probe the effect of carboxyl group position on antimicrobial potency and spectrum without altering the core pharmacophore. Laboratories seeking to build structure–activity relationship (SAR) matrices around Meldrum’s acid hydrazones can use the para‑COOH compound to complement existing ortho‑COOH data and generate more comprehensive SAR landscapes [1].

Crystal Engineering of Tautomeric Azo/Hydrazone Switches

The benzonitrile analog crystallizes as a mixture of azo and hydrazone tautomers, with N–N and C–N bond lengths of 1.319 Å and 1.317 Å, respectively, and an intramolecular N–H···O S(6) ring [1]. Substituting –CN with –COOH introduces a strong hydrogen‑bond donor that can shift the tautomeric equilibrium toward one form and alter the solid‑state photochromic or thermochromic response. The para‑COOH hydrazone can therefore serve as a building block for tautomeric molecular switches, where the protonation state and hydrogen‑bonding environment are externally controllable by pH or solvent, enabling applications in smart materials and molecular sensors [1].

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